

In Silico Target Prediction Guide: 4-Chloro-2-methylquinazolin-8-ol

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Compound of Interest

Compound Name: 4-Chloro-2-methylquinazolin-8-ol

CAS No.: 154288-10-5

Cat. No.: B584193

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Executive Summary

This technical guide outlines a rigorous in silico framework for identifying biological targets of **4-Chloro-2-methylquinazolin-8-ol** (4-Cl-8-OH-Q). This molecule presents a unique "hybrid pharmacophore" challenge: it combines the quinazoline scaffold (a privileged structure for kinase inhibition) with an 8-hydroxy substitution (characteristic of metalloenzyme chelators) and a reactive 4-chloro handle (potential for covalent modification).

This guide deviates from standard screening protocols by integrating covalent docking (due to the 4-Cl group) and pharmacophore modeling that accounts for metal coordination, ensuring a high-fidelity prediction profile.

Phase 1: Chemical Space & Ligand Preparation

Objective: Generate a biologically relevant computational representation of the ligand, accounting for reactivity and tautomerism.

Structural Analysis & Reactivity

The 4-chloro substituent renders the pyrimidine ring highly electrophilic at the C4 position. In physiological conditions, this molecule may act as:

- A Reversible Ligand: Binding via hydrophobic interactions and hydrogen bonding (8-OH).

- A Covalent Inhibitor: Undergoing nucleophilic aromatic substitution () with cysteine residues in the binding pocket.
- A Chelator: The 8-hydroxyl group and N1 nitrogen form a bidentate pocket capable of coordinating divalent cations (,).

Preparation Protocol

- Canonicalization: Generate the canonical SMILES string.
 - SMILES:Cc1nc(Cl)c2cccc(O)c2n1
- Protonation States: Use Epik or LigPrep (Schrödinger) or open-source OpenBabel to generate states at pH 7.4 ± 1.0 .
 - Note: The 8-OH group (pKa ~9-10) will be primarily neutral, but the N1/N3 protonation balance is critical for docking accuracy.
- 3D Conformer Generation: Generate low-energy conformers using the OPLS3e force field to account for the planar rigidity of the quinazoline core.

Phase 2: Ligand-Based Target Prediction (The "Guilt-by-Association" Approach)

Objective: Infer targets based on structural similarity to known actives using the Similarity Ensemble Approach (SEA).

Methodology: SwissTargetPrediction

This method relies on the principle that similar molecules bind similar targets. The quinazoline core strongly biases predictions toward the Kinome.

Protocol:

- Input: Submit the canonical SMILES to the SwissTargetPrediction server.
- Species: Select Homo sapiens.
- Analysis: Filter results by "Probability" score (>0.7).

Expected Target Classes:

Target Class	Representative Protein	Rationale
Tyrosine Kinases	EGFR (ErbB1)	Quinazoline is the scaffold of Gefitinib/Erlotinib.
Serine/Thr Kinases	CDK2, AURKA	ATP-binding pocket similarity.

| Metalloproteases | MMP-2, MMP-9 | 8-OH mimics the zinc-binding group of hydroxamates. |

“

Critical Insight: Standard algorithms may miss the metal-chelation potential of the 8-OH group. You must manually cross-reference high-scoring kinase hits to see if they are metal-dependent or have cysteine residues near the ATP binding site (for 4-Cl covalent binding).

Phase 3: Structure-Based Inverse Docking

Objective: Dock the ligand against the entire Protein Data Bank (PDB) to find pockets that geometrically and energetically accommodate the molecule.

Tool: idTarget / scPDB

idTarget uses a divide-and-conquer docking approach to screen the ligand against thousands of crystal structures.

Protocol:

- Server: Access .
- Parameter: Set "Robust Scoring Function" to prioritize .
- Filtering:
 - Exclude targets where the binding site is purely solvent-exposed.
 - Prioritize "Hinge Region" binders (typical for quinazolines).

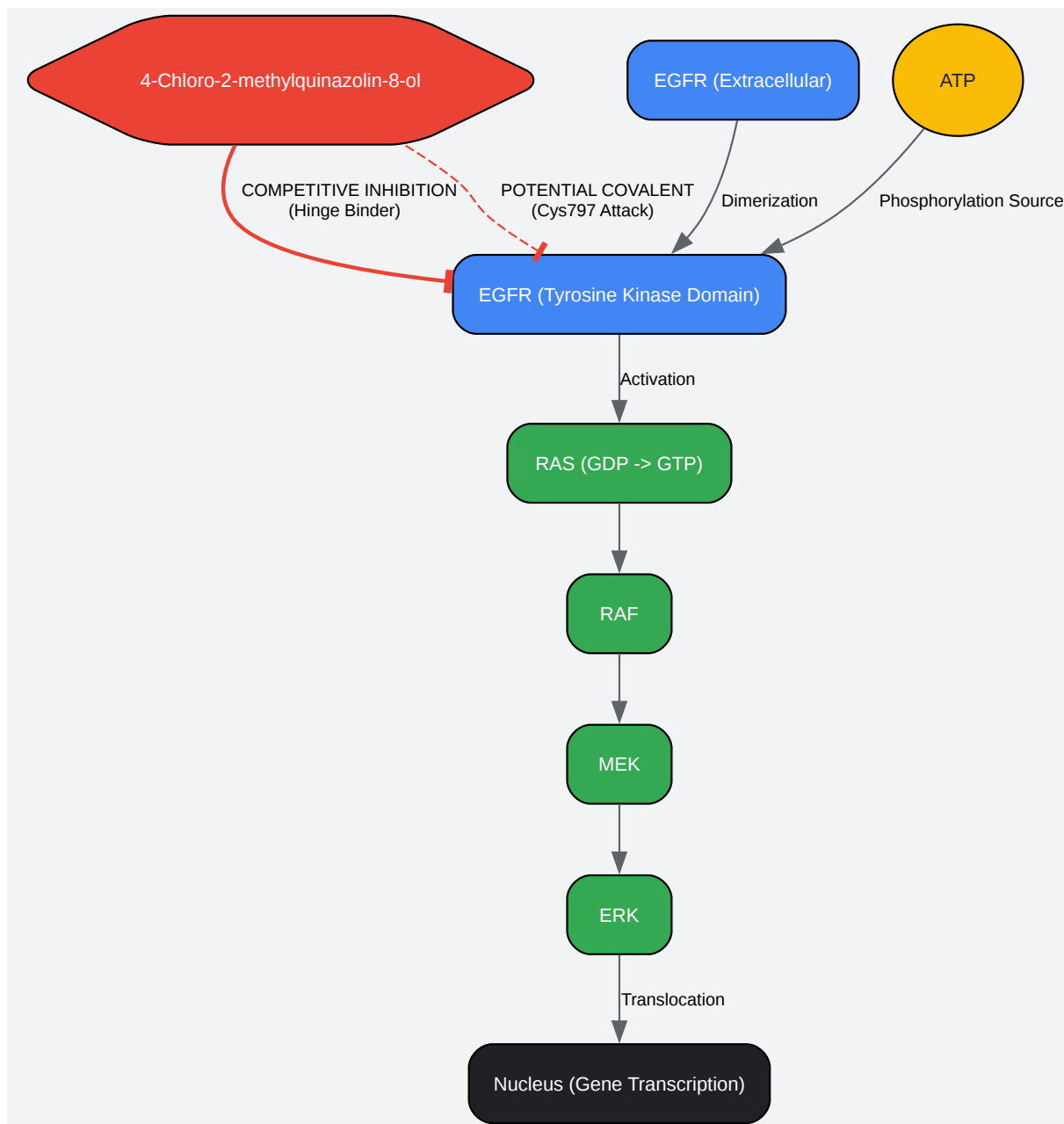
Covalent Docking (Advanced)

Because of the 4-Cl group, standard docking is insufficient if the target has a reactive cysteine (e.g., EGFR Cys797).

- Software: CovalentDock or AutoDock Vina (modified for covalent tethering).
- Reaction Definition: Define a nucleophilic attack from Cys-SH to the C4-Cl position, releasing HCl.

Phase 4: Mechanistic Visualization (EGFR Pathway)

Given the quinazoline scaffold, EGFR is the highest probability target. The diagram below illustrates where 4-Cl-8-OH-Q interferes with the signaling cascade, potentially acting via dual mechanisms (ATP competition + Metal modulation).



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Figure 1: Predicted interference of **4-Chloro-2-methylquinazolin-8-ol** within the EGFR signaling cascade, highlighting both competitive and potential covalent binding modes.

Phase 5: ADMET & Druggability Profiling

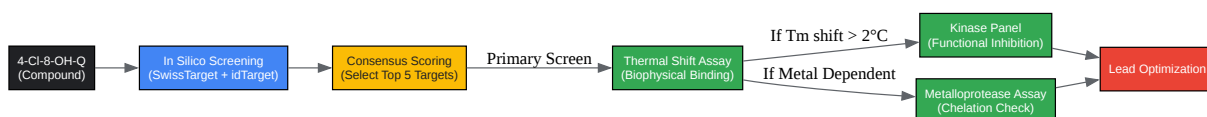
Objective: Filter targets based on the molecule's ability to actually reach them in vivo.

Tool: SwissADME / pkCSM

Property	Prediction	Implication
Lipophilicity (LogP)	-2.5 - 3.2	Good membrane permeability; suitable for intracellular targets (Kinases).
TPSA	-45 Å ²	High blood-brain barrier (BBB) penetration potential.
PAINS Alert	Potential Quinone	The 8-OH/4-Cl motif may trigger redox cycling alerts (False Positives).
Metabolism	CYP450 Inhibitor	Quinazoline rings often inhibit CYP3A4; check for drug-drug interactions.

Phase 6: Experimental Validation Workflow

An in silico prediction is only a hypothesis. The following workflow validates the computational results.



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Figure 2: Step-by-step validation pipeline moving from computational prediction to wet-lab confirmation.

References

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- Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of
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